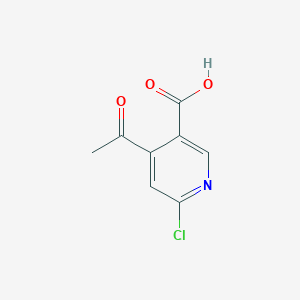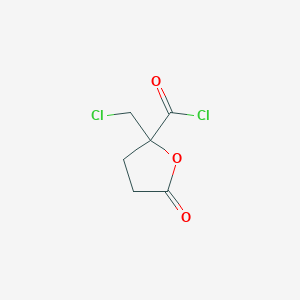
2-(Chloromethyl)-5-oxooxolane-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-oxooxolane-2-carbonyl chloride is an organic compound that belongs to the class of oxolane derivatives It is characterized by the presence of a chloromethyl group and a carbonyl chloride group attached to an oxolane ring
Preparation Methods
The synthesis of 2-(Chloromethyl)-5-oxooxolane-2-carbonyl chloride can be achieved through several routes. One common method involves the reaction of 2-(Chloromethyl)-5-oxooxolane with thionyl chloride (SOCl₂) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane, and the mixture is stirred at a low temperature to ensure complete conversion. The product is then purified by distillation or recrystallization .
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
2-(Chloromethyl)-5-oxooxolane-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: The carbonyl chloride group is susceptible to hydrolysis, forming the corresponding carboxylic acid and releasing hydrogen chloride (HCl).
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form alcohols or other reduced products.
Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, lithium aluminum hydride (LiAlH₄) for reduction, and various oxidizing agents such as potassium permanganate (KMnO₄) for oxidation .
Scientific Research Applications
2-(Chloromethyl)-5-oxooxolane-2-carbonyl chloride has several applications in scientific research:
Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the chloromethyl group.
Material Science: It is utilized in the preparation of polymers and resins with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-oxooxolane-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, resulting in the modification of the target molecules. The carbonyl chloride group can also participate in acylation reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
2-(Chloromethyl)-5-oxooxolane-2-carbonyl chloride can be compared with other similar compounds, such as:
2-(Chloromethyl)-5-oxooxolane: Lacks the carbonyl chloride group, resulting in different reactivity and applications.
5-Oxooxolane-2-carbonyl chloride:
2-(Bromomethyl)-5-oxooxolane-2-carbonyl chloride: The bromomethyl group offers different reactivity compared to the chloromethyl group, affecting the types of reactions and products formed.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
60947-38-8 |
|---|---|
Molecular Formula |
C6H6Cl2O3 |
Molecular Weight |
197.01 g/mol |
IUPAC Name |
2-(chloromethyl)-5-oxooxolane-2-carbonyl chloride |
InChI |
InChI=1S/C6H6Cl2O3/c7-3-6(5(8)10)2-1-4(9)11-6/h1-3H2 |
InChI Key |
YFHNGWWDZAHGSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1=O)(CCl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


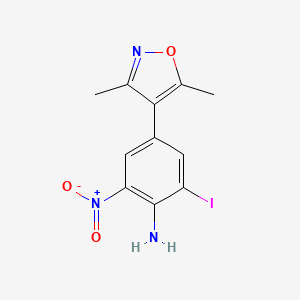

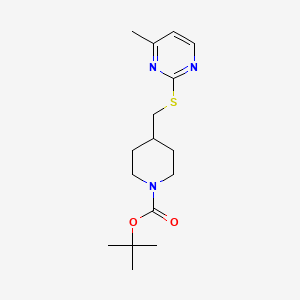
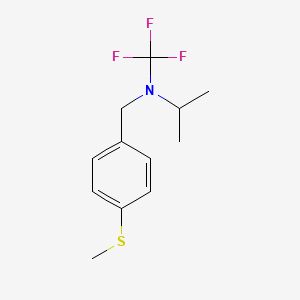

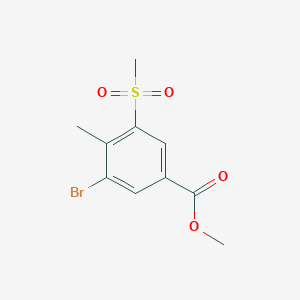
![5-[4-(Hydroxymethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13969767.png)
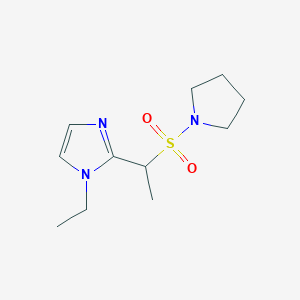
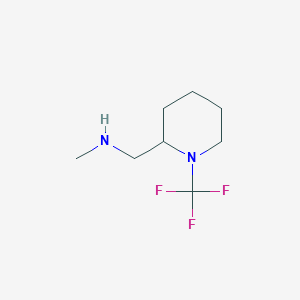
![2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13969781.png)
![2-Azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B13969795.png)
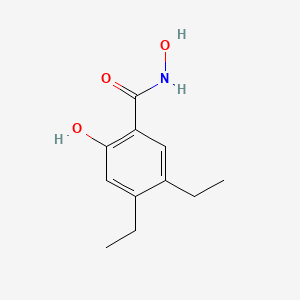
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
